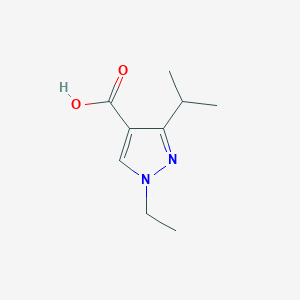
4-Chloro-1-naphthyl 3-pyrrolidinylmethyl ether hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Thermally Stable Polymeric Materials
Researchers have developed novel pyridine-based ether ester diamines, leading to the synthesis of thermally stable poly (ether ester amide)s. These polymers, characterized by their physical and thermal properties, suggest applications in areas requiring materials that maintain integrity under high temperatures (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2004).
Catalytic Reduction and Structural Reactivity
A study on the palladium-catalysed reduction of heteroaromatic naphthyl ethers reveals insights into the structural effects on reactivity. This research provides a foundational understanding of how modifications to the naphthyl ether structure can influence chemical reactivity, which is critical for designing efficient synthetic routes and catalysts (Frija et al., 2005).
Synthesis of Heat Resistant Polyimides
Another study focuses on the synthesis and characterization of heat-resistant, pyridine-based polyimides with preformed ether and ester groups. These materials exhibit potential for applications in electronics and aerospace industries where materials must withstand extreme temperatures without degrading (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2005).
Exciplex Formation in Dendrimers
Research into poly(aryl ether) dendrimers containing a naphthyl core group has shown that these structures can form intramolecular exciplexes, which are of interest for optical and electronic applications. This study highlights the potential of naphthyl-containing compounds in the development of new materials with unique optical properties (Li et al., 2009).
Poly(ether sulfone)s with Naphthylene Moieties
The preparation and characterization of poly(aryl ether sulfone)s incorporating 1,4-naphthylene units suggest applications in the field of high-performance polymers. These materials, notable for their high glass transition temperatures and good solubility, could be useful in advanced engineering applications (Xi & Jin, 2000).
Propriétés
IUPAC Name |
3-[(4-chloronaphthalen-1-yl)oxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO.ClH/c16-14-5-6-15(13-4-2-1-3-12(13)14)18-10-11-7-8-17-9-11;/h1-6,11,17H,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVQPZQTUJZWNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=C(C3=CC=CC=C32)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B1424470.png)

![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B1424473.png)



![N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane](/img/structure/B1424480.png)

![1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B1424484.png)




